
(2-Chloro-1,1-difluoroethoxy)benzene, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, (C6H3ClF2OCH2CH3) is an organofluorine compound that is commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid with a boiling point of 118.8°C and a melting point of -70.9°C. It is slightly soluble in water and miscible in organic solvents. This compound is also known as 2-chloro-1,1-difluoroethoxybenzene, 2-chloro-1,1-difluoroethoxybenzene-98%, 2-chloro-1,1-difluoroethoxybenzene-99%, and 2-chloro-1,1-difluoroethoxybenzene-100%.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2-Chloro-1,1-difluoroethoxy)benzene involves the reaction of 2-chloro-1,1-difluoroethanol with benzene in the presence of a Lewis acid catalyst.
Starting Materials
2-chloro-1,1-difluoroethanol, benzene, Lewis acid catalyst
Reaction
Add 2-chloro-1,1-difluoroethanol and benzene to a reaction flask, Add a Lewis acid catalyst to the reaction flask, Heat the reaction mixture to reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent, Purify the product by recrystallization or column chromatography
Mechanism Of Action
The mechanism of action of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, is not well understood. However, it is believed that this compound acts as an electrophile, meaning it is attracted to electrons. This attraction allows it to react with nucleophiles, which are molecules that contain a positively charged nucleus. The reaction of the nucleophile with the electrophile then results in the formation of a new compound.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, are not well understood. However, it is known that this compound can be toxic if ingested or inhaled in large amounts. It can also cause irritation to the skin and eyes if it comes into contact with them. Additionally, it is believed that this compound can have a mutagenic effect on cells, meaning it can cause mutations in DNA.
Advantages And Limitations For Lab Experiments
The main advantage of using (2-Chloro-1,1-difluoroethoxy)benzene, 98%, in laboratory experiments is its low cost and availability. Additionally, it is highly reactive, making it an ideal reagent for many organic synthesis reactions. However, it is also highly toxic and can cause irritation to the skin and eyes if it comes into contact with them. Therefore, it is important to take safety precautions when using this compound in the laboratory.
Future Directions
There are a number of potential future directions for the use of (2-Chloro-1,1-difluoroethoxy)benzene, 98%. One potential direction is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, this compound could be used to study the reactivity of organic compounds, as well as the structure and properties of organic molecules. Furthermore, it could be used as a catalyst in the synthesis of polymers and other organic materials. Finally, it could be used in the development of new pesticides and other chemicals.
Scientific Research Applications
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis and to synthesize other organic compounds. It is also used as a catalyst in the synthesis of polymers and other organic materials. Additionally, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It can also be used to study the reactivity of organic compounds, as well as to study the structure and properties of organic molecules.
properties
IUPAC Name |
(2-chloro-1,1-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-8(10,11)12-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBGATPXNBUOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1-difluoroethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

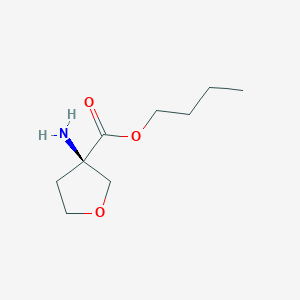
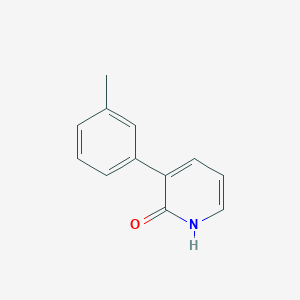
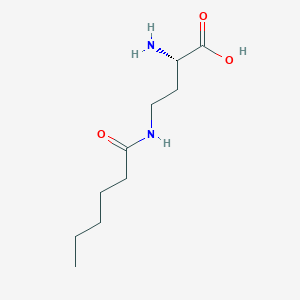
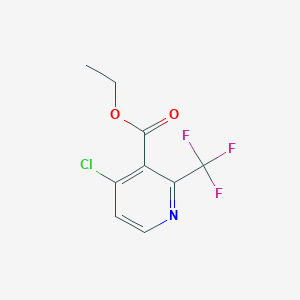
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
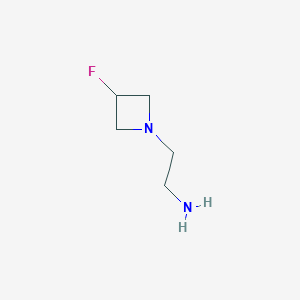
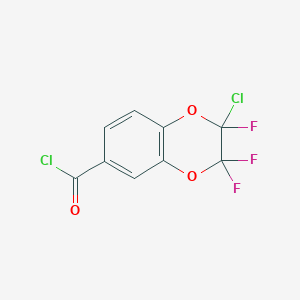
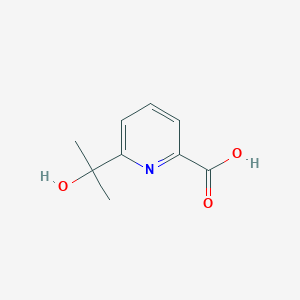
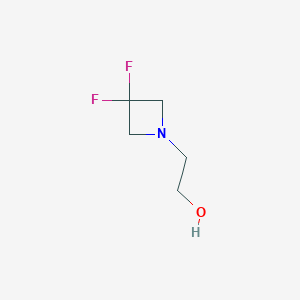
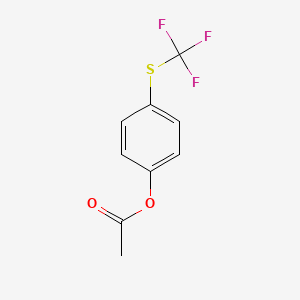
![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
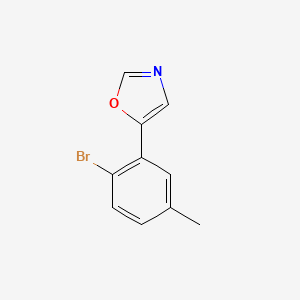
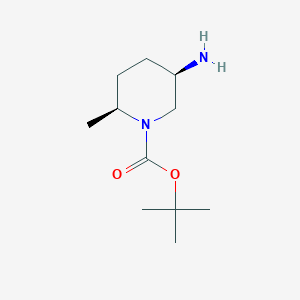
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)